Setanaxib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

NOX4/NOX1 inhibitor; a pyrazolopyridine dione derivative

Properties

IUPAC Name |

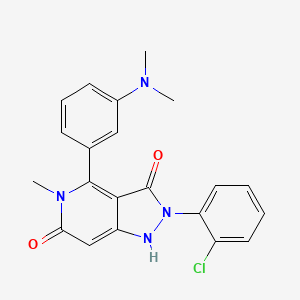

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYQPQARIQKJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Record name | Setanaxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Setanaxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153432 | |

| Record name | Setanaxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218942-37-0 | |

| Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GKT-137831 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setanaxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setanaxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETANAXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Setanaxib's Effect on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setanaxib (GKT137831) is a first-in-class, orally bioavailable dual inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4. These enzymes are critical producers of reactive oxygen species (ROS), which, in excess, contribute to the pathophysiology of a wide range of diseases, including fibrosis, inflammation, and cancer.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its effect on ROS production. It summarizes quantitative data on its inhibitory activity, details key experimental protocols for assessing its efficacy, and visualizes the intricate signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of NOX1 and NOX4

This compound's primary mechanism of action is the selective inhibition of NOX1 and NOX4 enzymes.[1] These enzymes are part of the NADPH oxidase family, which catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[3][4] While ROS are essential for various physiological processes at low concentrations, their overproduction, often mediated by the upregulation or overactivation of NOX enzymes, leads to oxidative stress and cellular damage.[5]

This compound binds to and inhibits the catalytic activity of NOX1 and NOX4, thereby reducing the production of ROS.[3] This targeted inhibition helps to restore redox homeostasis in pathological conditions characterized by excessive oxidative stress.[5] It is important to note that while this compound is a potent inhibitor of NOX1 and NOX4, it shows significantly less activity against other NOX isoforms such as NOX2.[3]

Interestingly, in some cancer cell lines, this compound has been observed to induce the production of mitochondrial ROS, a paradoxical effect that may contribute to its anti-cancer properties under hypoxic conditions.[6][7] This highlights a context-dependent and multifaceted mechanism of action that warrants further investigation.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against NOX isoforms has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration of inhibitor required to produce half-maximum inhibition.

| Target | Inhibition Constant (Ki) | Cell/System | Reference |

| Human NOX1 | 110 ± 30 nM | Cell-free membrane assay | [3] |

| 140 nM | Cell-based assay | [8] | |

| Human NOX4 | 140 ± 40 nM | Cell-free membrane assay | [3] |

| 110 nM | Cell-based assay | [8] | |

| Human NOX2 | 1750 ± 700 nM | Cell-free membrane assay | [3] |

| Human NOX5 | 410 ± 100 nM | Cell-free membrane assay | [3] |

Studies have also demonstrated a dose-dependent reduction in ROS production in various cell types upon treatment with this compound. For instance, in human pulmonary artery endothelial and smooth muscle cells, this compound (0.1-20 μM) attenuated hypoxia-induced H₂O₂ release.[8] In a model of type 1 diabetes, this compound (10 and 40 mg/kg) suppressed diabetes-induced NADPH oxidase activation and superoxide production in the renal cortex.[9]

Experimental Protocols for Measuring ROS Production

Several key experimental assays are utilized to quantify the effect of this compound on ROS production. Below are detailed methodologies for three commonly used techniques.

Amplex Red Assay for Hydrogen Peroxide (H₂O₂) Detection

This assay is a highly sensitive method for detecting H₂O₂ released from cells or in enzymatic reactions.

Principle: In the presence of horseradish peroxidase (HRP), Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence is measured to quantify H₂O₂ levels.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Amplex Red reagent in DMSO.

-

Prepare a 10 U/mL stock solution of HRP in a suitable buffer (e.g., phosphate buffer).

-

Prepare a working solution containing 50 µM Amplex Red and 0.1 U/mL HRP in the reaction buffer. Protect this solution from light.

-

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration. Include appropriate controls (vehicle-treated, positive control for ROS induction).

-

-

Assay Procedure:

-

After treatment, remove the culture medium and wash the cells gently with a warm buffer (e.g., Krebs-Ringer-phosphate-glucose buffer).

-

Add the Amplex Red/HRP working solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

A standard curve using known concentrations of H₂O₂ should be generated to quantify the amount of H₂O₂ produced by the cells.

-

Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for Intracellular ROS

This is a widely used method to measure general intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DCFH-DA (e.g., 25 mM) in DMSO.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium immediately before use.

-

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound and appropriate controls.

-

-

Staining:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

After incubation, wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Luminol-Based Chemiluminescence Assay for Superoxide and Hydrogen Peroxide

This assay is highly sensitive for detecting both superoxide and hydrogen peroxide.

Principle: Luminol reacts with ROS, particularly superoxide and, in the presence of a peroxidase, hydrogen peroxide, to produce an unstable intermediate that emits light (chemiluminescence).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of luminol (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of HRP (e.g., 1 mg/mL) in PBS.

-

Prepare a working solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL) in a suitable buffer.

-

-

Cell Culture and Treatment:

-

Prepare cell suspensions or adhere cells in a white-walled 96-well plate.

-

Treat with this compound and controls.

-

-

Measurement:

-

Add the luminol/HRP working solution to the cells.

-

Immediately measure the chemiluminescence using a luminometer. The signal can be measured kinetically over time.

-

Signaling Pathways Modulated by this compound-Mediated ROS Reduction

This compound's inhibition of NOX1/4 and subsequent reduction in ROS production impacts several downstream signaling pathways implicated in disease pathogenesis.

General NOX1/4 Signaling Pathway

The fundamental pathway involves the generation of ROS by NOX1 and NOX4, which then act as second messengers to modulate various cellular processes.

Caption: this compound inhibits NOX1/4, reducing ROS production and downstream signaling.

TGF-β Signaling Pathway in Fibrosis

Transforming growth factor-beta (TGF-β) is a key pro-fibrotic cytokine. NOX4-derived ROS play a crucial role in mediating TGF-β's fibrogenic effects.

Caption: this compound disrupts the TGF-β/NOX4/ROS pro-fibrotic feedback loop.

TGF-β signaling upregulates NOX4 expression, leading to increased ROS production.[10] This, in turn, can further amplify TGF-β signaling through a positive feedback loop involving the activation of Smad proteins, ultimately promoting the expression of fibrotic genes.[11][12][13] this compound, by inhibiting NOX4, can break this vicious cycle.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, are key regulators of cellular processes like proliferation, differentiation, and apoptosis. ROS are known activators of MAPK pathways.[14][15]

Caption: this compound attenuates ROS-mediated activation of the MAPK signaling cascade.

In pathological conditions such as doxorubicin-induced cardiotoxicity, increased NOX1/4 activity leads to ROS production, which in turn activates the JNK, ERK, and p38 MAPK pathways, contributing to apoptosis and cellular damage.[4][16] this compound can mitigate these effects by reducing the initial ROS trigger.[17]

Experimental Workflow for Assessing this compound's Effect on ROS

A general workflow for investigating the impact of this compound on ROS production and downstream signaling is outlined below.

Caption: A typical experimental workflow to evaluate this compound's effect on ROS.

Conclusion

This compound is a potent and selective dual inhibitor of NOX1 and NOX4, key enzymatic sources of pathological ROS production. By attenuating ROS levels, this compound modulates critical signaling pathways involved in fibrosis and inflammation, such as the TGF-β and MAPK cascades. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NOX inhibitors. The paradoxical effect of this compound on mitochondrial ROS in cancer cells opens new avenues for research into its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of redox biology and developing novel therapeutics targeting oxidative stress.

References

- 1. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial ROS in cancer: initiators, amplifiers or an Achilles’ heel? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Combined Activity of the Redox-Modulating Compound this compound (GKT137831) with Cytotoxic Agents in the Killing of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Nox4 involvement in TGF-beta and SMAD3-driven induction of the epithelial-to-mesenchymal transition and migration of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NADPH oxidase 4 contributes to connective tissue growth factor expression through Smad3-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nox4 involvement in TGF-beta and SMAD3-driven induction of the epithelial-to-mesenchymal transition and migration of breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]

- 17. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Setanaxib's Therapeutic Targets in Primary Biliary Cholangitis: An In-depth Technical Guide

Introduction to Primary Biliary Cholangitis (PBC) and Unmet Needs

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts. This destruction leads to cholestasis, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. While first-line therapy with ursodeoxycholic acid (UDCA) can be effective for many patients, a significant portion have an inadequate response or are intolerant to the treatment. This highlights a critical unmet medical need for novel therapies that can slow disease progression and manage symptoms, particularly those that target the underlying fibrotic processes.

Setanaxib: A First-in-Class NOX1/4 Inhibitor

This compound (formerly GKT137831) is an investigational, first-in-class, dual inhibitor of NADPH oxidase (NOX) isoforms 1 and 4.[1][2] It is a small molecule belonging to the pyrazolopyridine dione chemical class.[1] By targeting these key enzymes, this compound aims to reduce oxidative stress and downstream cellular processes that contribute to inflammation and fibrosis, offering a novel therapeutic approach for PBC.[2][3]

Core Targets of this compound: NOX1 and NOX4 Enzymes

The primary molecular targets of this compound are the NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4) enzymes. These enzymes are key producers of reactive oxygen species (ROS) in various cell types, including those in the liver. In pathological conditions, the overactivity of NOX1 and NOX4 leads to excessive ROS production, a central driver of cellular damage, inflammation, and the fibrotic cascade.[2][3]

Mechanism of Action of this compound in PBC

Signaling Pathways in PBC Pathogenesis

The pathogenesis of PBC involves a complex interplay of immune-mediated bile duct injury, cholestasis, and a subsequent fibrotic response. Chronic inflammation and bile acid accumulation contribute to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Activated HSCs transdifferentiate into myofibroblasts, which produce excessive extracellular matrix proteins, leading to scar tissue formation.

Role of NOX1 and NOX4 in Liver Fibrosis

NOX1 and NOX4 are significantly upregulated in fibrotic livers.[4] Their activation in HSCs is stimulated by various pro-fibrotic mediators, including platelet-derived growth factor (PDGF) and lipopolysaccharide (LPS).[4][5] The resulting increase in ROS production acts as a second messenger, promoting HSC proliferation and the expression of pro-fibrotic genes, thereby driving the progression of liver fibrosis.[4]

This compound's Intervention in the Fibrotic Cascade

This compound, by inhibiting NOX1 and NOX4, directly counteracts the excessive production of ROS in the liver.[6] This reduction in oxidative stress is believed to interrupt the downstream signaling pathways that lead to HSC activation and proliferation.[7] By mitigating these crucial steps in the fibrotic process, this compound has the potential to slow or even reverse the progression of liver fibrosis in PBC.

Preclinical Evidence for this compound in Liver Disease

Preclinical studies have demonstrated the anti-fibrotic potential of this compound in various models of liver disease. In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), treatment with a NOX1/4 inhibitor was shown to attenuate liver injury, inflammation, and fibrosis.[4]

In Vitro Studies

In primary mouse hepatic stellate cells (HSCs), the dual NOX1/4 inhibitor GKT137831 (this compound) was shown to suppress the production of reactive oxygen species (ROS) and the expression of inflammatory and proliferative genes induced by lipopolysaccharide (LPS) and platelet-derived growth factor (PDGF).[4][5]

In Vivo Animal Models

In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, deficiency of either NOX1 or NOX4 was found to attenuate liver injury, inflammation, and fibrosis.[4]

Clinical Development of this compound in PBC

This compound has been evaluated in Phase 2 clinical trials for the treatment of PBC, demonstrating promising results in this patient population.

Phase 2 Clinical Trial (NCT03226067)

An initial Phase 2, randomized, multicenter study assessed the efficacy and safety of this compound in PBC patients with an inadequate response to UDCA.[1] While the primary endpoint, a reduction in gamma-glutamyl transferase (GGT) levels, was not met, the trial showed a significant reduction in serum alkaline phosphatase (ALP) levels, a key marker of cholestasis and disease severity.[1] Additionally, patients treated with this compound showed positive trends in liver stiffness and reported improvements in fatigue.[8]

Phase 2b TRANSFORM Clinical Trial (NCT05014672)

The TRANSFORM trial was a Phase 2b, double-blind, randomized, placebo-controlled study that evaluated two doses of this compound (1200 mg and 1600 mg daily) in PBC patients with elevated liver stiffness.[9] The trial successfully met its primary endpoint, demonstrating a statistically significant reduction in ALP levels for both doses compared to placebo after 24 weeks of treatment.[9][10] Positive trends in the reduction of liver stiffness, as measured by FibroScan®, were also observed.[9]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the Phase 2 and Phase 2b clinical trials of this compound in PBC.

Table 1: this compound Phase 2 Clinical Trial (NCT03226067) Key Outcomes

| Endpoint | This compound 400 mg OD | This compound 400 mg BID | Placebo | p-value (BID vs Placebo) |

| Mean Change in GGT at Week 24 (%) | -4.9% | -19.0% | -8.4% | 0.31 |

| Mean Change in ALP at Week 24 | Decreased | Decreased | - | 0.002 |

| Mean Change in Liver Stiffness at Week 24 (%) | +3.3% | +7.9% | +10.1% | 0.65 |

| Mean Change in PBC-40 Fatigue Score at Week 24 | +0.3% | -9.9% | +2.4% | 0.027 |

Data sourced from a Phase 2, randomized, multicenter study of this compound in patients with PBC.[1]

Table 2: this compound Phase 2b TRANSFORM Trial (NCT05014672) Key Outcomes

| Endpoint | This compound 1200 mg/day | This compound 1600 mg/day | Placebo |

| Reduction in Alkaline Phosphatase (ALP) at 24 Weeks (%) | 14% | 19% | Not reported |

Data sourced from the top-line results of the TRANSFORM Phase 2b clinical trial.[9][10][11]

Experimental Protocols

Protocol for Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol is a representative example based on methodologies described in preclinical studies of liver fibrosis.[4]

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Fibrosis: Intraperitoneal injection of CCl4 (diluted in corn oil) twice weekly for 4-6 weeks.

-

Treatment: this compound or vehicle control administered daily by oral gavage, starting from the first CCl4 injection.

-

Endpoint Analysis:

-

Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for inflammation and Sirius Red for collagen deposition.

-

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver injury.

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) analysis of liver tissue for pro-fibrotic markers (e.g., α-SMA, Collagen Type 1).

-

Oxidative Stress Markers: Measurement of lipid peroxidation products in liver homogenates.

-

Protocol for In Vitro Hepatic Stellate Cell (HSC) Activation Assay

This protocol is a representative example based on methodologies described in preclinical studies.[4]

-

Cell Culture: Primary mouse HSCs are isolated and cultured.

-

Activation: HSCs are stimulated with pro-fibrotic factors such as Platelet-Derived Growth Factor (PDGF) or Lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control prior to stimulation.

-

Endpoint Analysis:

-

ROS Production: Measurement of intracellular ROS levels using fluorescent probes.

-

Gene Expression: qRT-PCR analysis for markers of HSC activation (e.g., α-SMA, Col1a1) and inflammatory chemokines.

-

Protein Expression: Western blot analysis for key signaling proteins.

-

Clinical Trial Protocol Summary: TRANSFORM Phase 2b Study (NCT05014672)

-

Study Design: A 24-week, randomized, placebo-controlled, double-blind, Phase 2b trial.[9]

-

Patient Population: Patients with a diagnosis of PBC, elevated liver stiffness, and an inadequate response or intolerance to UDCA.[9][12]

-

Intervention:

-

Primary Endpoint: Percentage change from baseline in serum Alkaline Phosphatase (ALP) at Week 24.[9]

-

Key Secondary Endpoints:

-

Change from baseline in liver stiffness as assessed by transient elastography (FibroScan®).

-

Change from baseline in fatigue scores.

-

Signaling Pathways and Experimental Workflows (Graphviz Diagrams)

Diagram 1: Simplified Signaling Pathway of NOX1/4 in Hepatic Stellate Cell Activation

Caption: NOX1/4 signaling in hepatic stellate cell activation and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound in a CCl4-Induced Fibrosis Model

Caption: Workflow for assessing this compound's efficacy in a preclinical model of liver fibrosis.

Diagram 3: Patient Disposition in the TRANSFORM Phase 2b Clinical Trial

Caption: Patient flow diagram for the this compound TRANSFORM Phase 2b clinical trial.

Conclusion and Future Directions

This compound, through its targeted inhibition of NOX1 and NOX4, represents a promising novel therapeutic strategy for Primary Biliary Cholangitis. By addressing the fundamental mechanisms of oxidative stress and fibrosis, it has the potential to alter the course of the disease. The positive results from the Phase 2b TRANSFORM trial, particularly the significant reduction in ALP, provide a strong rationale for further investigation in a larger Phase 3 study. Future research should continue to explore the long-term safety and efficacy of this compound, its impact on histological measures of fibrosis, and its potential to improve clinical outcomes for patients with PBC.

References

- 1. This compound, a first-in-class selective NADPH oxidase 1/4 inhibitor for primary biliary cholangitis: A randomized, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. An Integrated Pathogenetic Model of Primary Biliary Cholangitis | MDPI [mdpi.com]

- 4. Interaction Mechanisms Between the NOX4/ROS and RhoA/ROCK1 Signaling Pathways as New Anti- fibrosis Targets of Ursolic Acid in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First patient randomized in pivotal TRANSFORM study with this compound [prnewswire.com]

- 7. researchgate.net [researchgate.net]

- 8. Calliditas’ Phase IIb trial of PBC treatment meets primary endpoint [clinicaltrialsarena.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Animal models in primary biliary cirrhosis and primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic and immunological interventions in primary biliary cholangitis: from mouse models to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating Setanaxib in Idiopathic Pulmonary Fibrosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. Emerging research has identified oxidative stress as a key driver of IPF pathogenesis, with NADPH oxidase (NOX) enzymes, particularly NOX4 and NOX1, playing a central role. Setanaxib (GKT137831), a first-in-class, orally bioavailable dual inhibitor of NOX1 and NOX4, has shown significant promise in preclinical models of IPF. This technical guide provides an in-depth overview of the investigation of this compound in these models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. The presented evidence underscores the therapeutic potential of this compound as a novel anti-fibrotic agent for IPF.

Introduction: this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the catalytic subunits of the NOX1 and NOX4 enzymes.[1][2] These enzymes are major sources of reactive oxygen species (ROS) in the lung and are implicated in the key pathological processes of IPF, including myofibroblast differentiation, excessive extracellular matrix (ECM) deposition, and resistance to apoptosis.[1][3] By inhibiting NOX1 and NOX4, this compound effectively reduces ROS production, thereby mitigating oxidative stress and downstream pro-fibrotic signaling pathways.[4]

Signaling Pathway of this compound in Attenuating Pulmonary Fibrosis

The following diagram illustrates the proposed mechanism of action of this compound in the context of IPF. Pro-fibrotic stimuli, such as Transforming Growth Factor-beta (TGF-β), activate NOX1 and NOX4 enzymes, leading to increased ROS production. This oxidative stress promotes the differentiation of fibroblasts into apoptosis-resistant myofibroblasts, which are the primary producers of ECM proteins like collagen. This compound, by inhibiting NOX1 and NOX4, blocks this cascade, leading to reduced fibrosis.

In Vitro Evidence of this compound's Anti-fibrotic Effects

Studies using human lung fibroblasts have provided crucial insights into the direct cellular effects of this compound. These experiments typically involve stimulating fibroblasts with TGF-β1, a potent pro-fibrotic cytokine, to induce a myofibroblast-like phenotype.

Experimental Protocol: In Vitro Myofibroblast Differentiation

A representative protocol for in vitro studies is as follows:

-

Cell Culture: Primary human lung fibroblasts are cultured in standard growth media.

-

Starvation: Prior to stimulation, cells are serum-starved for 24 hours to synchronize their cell cycle.

-

Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

-

Stimulation: TGF-β1 is added to the media to induce myofibroblast differentiation.

-

Incubation: Cells are incubated for 24-72 hours.

-

Analysis: Endpoints such as ROS production, gene expression of fibrotic markers (e.g., α-SMA, Collagen I), and protein expression are assessed.

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative findings from in vitro experiments investigating the effect of this compound on human lung fibroblasts.

| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |

| H₂O₂ Production | Human Lung Fibroblasts | TGF-β1 + this compound | Not Specified | Reduced H₂O₂ generation compared to TGF-β1 alone. | [1] |

| Myofibroblast Differentiation | Human Lung Fibroblasts | TGF-β1 + this compound | Not Specified | Lowered fibroblast differentiation. | [1] |

| Fibronectin Expression | Human Lung Fibroblasts | TGF-β1 + this compound | Not Specified | Reduced expression of fibronectin. | [1] |

| α-SMA Expression | Human Lung Fibroblasts | TGF-β1 + this compound | Not Specified | Lowered expression of α-SMA. | [1] |

In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized preclinical model that recapitulates many features of human IPF.

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

The general workflow for these in vivo studies is depicted below and typically involves the following steps:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[5]

-

Induction of Fibrosis: A single dose of bleomycin is administered, typically via oropharyngeal or intratracheal instillation, to induce lung injury and subsequent fibrosis.[6][7]

-

Treatment: this compound or a vehicle control is administered to the mice, often starting after the establishment of fibrosis to assess its therapeutic potential. The route of administration is typically oral gavage.

-

Monitoring: Animals are monitored for signs of distress, and body weight is recorded regularly. Survival rates are also a key endpoint.

-

Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), mice are euthanized, and lung tissue is collected for analysis. Common endpoints include:

-

Histology: Lung sections are stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system like the Ashcroft score.

-

Biochemistry: Lung collagen content is quantified by measuring hydroxyproline levels.

-

Immunohistochemistry/Immunofluorescence: Staining for markers of myofibroblasts (e.g., α-SMA) and cellular senescence.

-

Gene Expression Analysis: Quantitative PCR to measure the expression of pro-fibrotic genes.

-

Quantitative Data from In Vivo Studies

The following table summarizes the key findings from preclinical studies of this compound in the bleomycin-induced lung fibrosis model.

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Myofibroblast Accumulation | C57BL/6J mice | Bleomycin + this compound | Reduced myofibroblast accumulation (lowered α-SMA expression). | [1] |

| Fibroblast Senescence | C57BL/6J mice | Bleomycin + this compound | Decreased fibroblast senescence. | [1] |

| Fibrosis Reversal | C57BL/6J mice | Bleomycin + this compound | Reversal of age-associated persistent fibrosis. | [1] |

| Survival | C57BL/6J mice | Bleomycin + this compound | Improved survival with significantly lower mortality rates. | [1] |

| Apoptosis Susceptibility | IPF Lung Fibroblasts (ex vivo) | This compound | Increased caspase-3 activity, indicating improved susceptibility to apoptosis. | [1] |

Clinical Translation and Future Directions

The promising preclinical data for this compound in models of IPF have paved the way for its evaluation in clinical trials. A Phase 2 clinical trial (NCT03865927) has been conducted to assess the safety and efficacy of this compound in patients with IPF.[8][9] The primary goals of this trial included evaluating changes in markers of pulmonary oxidative stress, lung function, and exercise capacity.[8]

The successful translation of these preclinical findings to the clinical setting would represent a significant advancement in the treatment of IPF. Future research will likely focus on elucidating the precise molecular mechanisms of this compound in different lung cell types, exploring potential combination therapies, and identifying biomarkers to predict patient response.

Conclusion

The collective evidence from in vitro and in vivo models strongly supports the therapeutic potential of this compound for the treatment of idiopathic pulmonary fibrosis. Its targeted inhibition of NOX1 and NOX4 addresses a key underlying driver of the disease – oxidative stress. The preclinical data demonstrate that this compound can effectively reduce key pathological features of IPF, including myofibroblast accumulation and collagen deposition, and even promote the resolution of established fibrosis. This in-depth technical guide provides a comprehensive overview of the foundational research that underpins the ongoing clinical development of this compound as a novel anti-fibrotic therapy.

References

- 1. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The myofibroblast in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 6. Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice [protocols.io]

- 7. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Setanaxib's Potential in Diabetic Kidney Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic kidney disease (DKD) is a leading cause of end-stage renal disease worldwide, creating a significant burden on healthcare systems. The pathogenesis of DKD is complex, with hyperglycemia-induced oxidative stress playing a pivotal role. Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) have been identified as a major source of reactive oxygen species (ROS) in the kidney, making them a promising therapeutic target.[1][2][3] Setanaxib (formerly GKT137831), a first-in-class dual inhibitor of NOX1 and NOX4, has emerged as a potential therapeutic agent for DKD.[4][5][6] This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound in DKD research, focusing on its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action

This compound is an orally bioavailable small molecule that belongs to the pyrazolopyridine dione chemical series.[6] It functions as a selective inhibitor of the NOX1 and NOX4 isoforms of NADPH oxidase.[5][6] In the context of diabetic kidney disease, hyperglycemia and other pro-diabetic stimuli such as transforming growth factor-beta (TGF-β) and angiotensin II lead to the upregulation and activation of NOX1 and NOX4 in various renal cells, including podocytes and mesangial cells.[7] This results in excessive production of ROS, which contributes to cellular damage, inflammation, and fibrosis—hallmarks of DKD.[1][8] By inhibiting NOX1 and NOX4, this compound reduces the generation of ROS, thereby mitigating downstream pathological events such as podocyte apoptosis, mesangial matrix expansion, and glomerular basement membrane thickening.[2][4]

Signaling Pathways

The signaling pathways modulated by this compound in the context of diabetic kidney disease are intricate and cell-type specific. Below are diagrams illustrating the key pathways in podocytes and mesangial cells.

References

- 1. mmpc.org [mmpc.org]

- 2. Periodic Acid-Schiff Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Setanaxib: A Technical Guide to its Impact on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setanaxib (GKT831) is a first-in-class, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) isoforms 1 and 4. These enzymes are key sources of reactive oxygen species (ROS), which act as signaling molecules in a multitude of cellular processes. Under pathological conditions, excessive ROS production by NOX1 and NOX4 contributes significantly to the initiation and progression of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on critical inflammatory pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of inflammation and fibrosis.

Introduction

Chronic inflammation and fibrosis are hallmarks of a wide range of debilitating diseases with significant unmet medical needs, including primary biliary cholangitis (PBC), idiopathic pulmonary fibrosis (IPF), and diabetic kidney disease (DKD). A growing body of evidence implicates oxidative stress as a central driver of these pathologies. Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). Among the seven identified NOX isoforms, NOX1 and NOX4 have emerged as critical mediators of inflammatory and fibrotic processes. This compound, a dual inhibitor of NOX1 and NOX4, represents a targeted therapeutic strategy to attenuate the detrimental effects of excessive ROS production.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of NOX1 and NOX4, leading to a reduction in the generation of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). This targeted inhibition of ROS production interrupts downstream signaling cascades that are pivotal in promoting inflammation and fibrosis.

NOX1 and NOX4 Inhibition

This compound exhibits potent and selective inhibitory activity against NOX1 and NOX4. The inhibitory constants (Ki) for this compound have been determined through in vitro enzymatic assays.

| Target | Inhibitory Constant (Ki) |

| NOX1 | 140 nM[1] |

| NOX4 | 110 nM[1] |

Downstream Effects on Inflammatory Signaling

By reducing ROS levels, this compound modulates the activity of key pro-inflammatory and pro-fibrotic signaling pathways, including those mediated by Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). ROS can directly and indirectly activate these pathways, leading to the transcription of genes involved in cytokine and chemokine production, extracellular matrix deposition, and immune cell recruitment.

Impact on Inflammatory Pathways

The TGF-β Signaling Pathway

The TGF-β signaling pathway is a central regulator of fibrosis. Upon ligand binding, the TGF-β receptor complex phosphorylates and activates Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagens and other extracellular matrix components. NOX4-derived ROS have been shown to amplify TGF-β signaling.

The TNF-α Signaling Pathway

TNF-α is a potent pro-inflammatory cytokine that activates signaling cascades leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of inflammatory genes. NOX1-derived ROS have been shown to be critical for TNF-α-induced signaling.

Preclinical Evidence

This compound has demonstrated significant efficacy in a variety of preclinical models of inflammatory and fibrotic diseases.

Liver Fibrosis

In a carbon tetrachloride (CCl₄)-induced model of liver fibrosis in mice, this compound treatment led to a marked reduction in fibrotic markers.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis: Intraperitoneal injection of CCl₄ (1 mL/kg) twice weekly for 6 weeks.

-

Treatment: this compound (60 mg/kg) or vehicle administered daily by oral gavage for the last 3 weeks of CCl₄ treatment.

-

Endpoints: Liver histology (Sirius Red staining), and gene expression analysis of fibrotic and inflammatory markers by qPCR.

| Parameter | Vehicle Control | This compound (60 mg/kg) | % Reduction |

| Procollagen α1(I) mRNA | 100% | 45% | 55% |

| α-SMA mRNA | 100% | 50% | 50% |

| TNF-α mRNA | 100% | 60% | 40% |

| TGF-β mRNA | 100% | 55% | 45% |

Diabetic Nephropathy

In a mouse model of diabetic nephropathy, this compound attenuated renal fibrosis and inflammation.

Experimental Protocol:

-

Animal Model: db/db mice (a model of type 2 diabetes).

-

Treatment: this compound (60 mg/kg) or vehicle administered daily by oral gavage for 8 weeks.

-

Endpoints: Measurement of albuminuria, assessment of glomerular hypertrophy and mesangial matrix expansion, and quantification of renal expression of fibrotic and inflammatory markers.

| Parameter | Vehicle Control | This compound (60 mg/kg) | % Reduction |

| Albuminuria | 100% | 35% | 65% |

| Glomerular Collagen IV | 100% | 40% | 60% |

| Renal TNF-α | 100% | 50% | 50% |

| Renal TGF-β | 100% | 45% | 55% |

Clinical Development

This compound is being investigated in several clinical trials for various inflammatory and fibrotic diseases.

Primary Biliary Cholangitis (PBC)

PBC is a chronic autoimmune liver disease characterized by progressive destruction of the small bile ducts, leading to cholestasis, fibrosis, and cirrhosis.

Phase 2b TRANSFORM Trial (NCT05014672): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with PBC and elevated liver stiffness.

Experimental Protocol:

-

Patient Population: Patients with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).

-

Intervention: this compound (1200 mg/day or 1600 mg/day) or placebo for 24 weeks.

-

Primary Endpoint: Change from baseline in serum alkaline phosphatase (ALP) levels at 24 weeks.

| Treatment Group | Mean % Change in ALP at Week 24 | p-value vs. Placebo |

| Placebo | - | - |

| This compound 1200 mg/day | -14% | <0.05 |

| This compound 1600 mg/day | -19% | <0.01 |

Phase 2 Trial (NCT03226067): An earlier Phase 2 trial in PBC patients also demonstrated a significant reduction in ALP levels and improvements in patient-reported fatigue.[2][3]

| Treatment Group | Mean % Change in ALP at Week 24 | p-value vs. Placebo |

| Placebo | - | - |

| This compound 400 mg BID | -12.9% | <0.002 |

Experimental Workflows

Preclinical Efficacy Study Workflow

Clinical Trial Workflow

Conclusion

This compound, as a dual inhibitor of NOX1 and NOX4, presents a promising therapeutic approach for a range of inflammatory and fibrotic diseases. Its mechanism of action, centered on the reduction of oxidative stress, allows for the modulation of key pathological signaling pathways. Preclinical studies have consistently demonstrated its anti-inflammatory and anti-fibrotic efficacy. Furthermore, clinical trials in PBC have provided encouraging evidence of its potential to modify disease activity. The ongoing and future clinical development of this compound will be crucial in establishing its role in the treatment of these complex and challenging diseases. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, highlighting its therapeutic potential and the robust scientific rationale supporting its clinical investigation.

References

- 1. This compound for Primary Biliary Cholangitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. This compound, a first-in-class selective NADPH oxidase 1/4 inhibitor for primary biliary cholangitis: A randomized, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

The Anti-Fibrotic Potential of Setanaxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrotic progression is the overproduction of reactive oxygen species (ROS) by NADPH oxidase (NOX) enzymes, particularly NOX1 and NOX4. Setanaxib (formerly GKT137831) is a first-in-class, orally bioavailable dual inhibitor of NOX1 and NOX4, which has demonstrated significant anti-fibrotic properties in a range of preclinical models and clinical trials.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its anti-fibrotic effects by selectively inhibiting the NOX1 and NOX4 enzymes.[2][10][11][12] These enzymes are critical producers of ROS, which act as signaling molecules that promote fibroblast activation, proliferation, and differentiation into myofibroblasts—the primary cell type responsible for excessive collagen deposition.[2][13] By inhibiting NOX1 and NOX4, this compound reduces ROS production, thereby attenuating downstream pro-fibrotic signaling pathways, including those mediated by Transforming Growth Factor-beta (TGF-β), and mitigating inflammation.[2][6][14][15][16]

Signaling Pathway of this compound's Anti-Fibrotic Action

Caption: this compound inhibits NOX1/4, reducing ROS and downstream pro-fibrotic signaling.

Quantitative Data

The following tables summarize the key quantitative data on the efficacy of this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Inhibition Constant (Ki) | Reference |

| NOX1 | 140 nM | [10][11][12] |

| NOX4 | 110 nM | [10][11][12] |

Table 2: Preclinical Efficacy of this compound in Animal Models of Fibrosis

| Disease Model | Animal | This compound Dose | Key Findings | Reference |

| Liver Fibrosis (CCl4-induced) | Mouse | 60 mg/kg/day (oral) | Significantly attenuated liver inflammation and injury; decreased hepatic MDA levels and suppressed ROS generation. | [12] |

| Liver Fibrosis (CCl4-induced) | Mouse | Not specified | Deficiency of NOX1 or NOX4 attenuates liver injury, inflammation, and fibrosis. | [17] |

| Diabetic Kidney Disease | ApoE-/- Mouse | Not specified | Protected against albuminuria, glomerulosclerosis, and mesangial expansion; significantly decreased glomerular VEGF, collagen IV, and fibronectin expression. | [6] |

| Alport Syndrome | Col4a3-/- Mouse | 60 mg/kg/day (oral) | In combination with ramipril, significantly reduced the decline in glomerular function and fibrosis. | [18] |

| Pulmonary Hypertension | Mouse | 30-60 mg/kg/day (oral) | Inhibited hypoxia-induced increases in TGF-β1 and reductions in PPARγ expression; attenuated right ventricular hypertrophy and pulmonary artery wall thickness. | [12] |

Table 3: Clinical Efficacy of this compound in Fibrotic Diseases

| Indication | Clinical Trial | This compound Dose | Key Findings | Reference |

| Primary Biliary Cholangitis (PBC) | Phase 2 (NCT03226067) | 400 mg twice daily | Statistically significant reduction in GGT (p<0.002) and ALP (p<0.001) vs. placebo over 24 weeks; 22% reduction in liver stiffness in patients with F3 or higher fibrosis vs. 4% increase in placebo (p=0.038); significant improvement in fatigue (p=0.027). | [19][20] |

| Primary Biliary Cholangitis (PBC) | Phase 2b (TRANSFORM, NCT05014672) | 1200 mg/day & 1600 mg/day | Met primary endpoint with statistically significant reductions in ALP: 14% (1200 mg) and 19% (1600 mg) vs. placebo; positive trends in liver stiffness reduction. | [21][22][23][24] |

| Idiopathic Pulmonary Fibrosis (IPF) | Phase 2 (NCT03865927) | 400 mg twice daily | Completed; top-line data expected in Q4 2024/Q1 2025. | [25][26][27] |

| Diabetic Kidney Disease (DKD) | Phase 2 (NCT02010242) | 400 mg twice daily | Investigated this compound in patients with type 1 diabetes and albuminuria. | [6][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-fibrotic properties of compounds like this compound.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is widely used to induce liver fibrosis in rodents.

Objective: To induce and assess the severity of liver fibrosis and evaluate the therapeutic effect of an anti-fibrotic agent.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil (or other suitable vehicle)

-

This compound or vehicle control

-

Standard laboratory equipment for injections and animal care.

Protocol:

-

Prepare a 10% CCl4 solution in olive oil.

-

Administer CCl4 (e.g., 7 μL/g body weight) to mice via intraperitoneal (i.p.) injection twice weekly for 6-8 weeks.[28] Control animals receive an equivalent volume of olive oil.

-

For therapeutic studies, administer this compound (e.g., 60 mg/kg) or vehicle control orally once daily, starting at a predetermined time point (e.g., after 2-4 weeks of CCl4 administration).

-

Monitor animal health and body weight regularly.

-

At the end of the study period, euthanize the animals and collect liver tissue and blood samples.

-

Assessment of Fibrosis:

-

Histology: Fix liver tissue in 10% formalin, embed in paraffin, and stain with Masson's trichrome or Sirius Red to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in the liver by measuring the hydroxyproline concentration.

-

Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) in liver tissue.

-

Immunohistochemistry: Stain liver sections for α-SMA to identify activated hepatic stellate cells.

-

Experimental Workflow: CCl4-Induced Liver Fibrosis Model

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 6. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. immune-system-research.com [immune-system-research.com]

- 13. researchgate.net [researchgate.net]

- 14. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NADPH Oxidase 4 Induces Cardiac Fibrosis and Hypertrophy through Activating Akt/mTOR and NFκB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. calliditas.se [calliditas.se]

- 19. This compound, a first-in-class selective NADPH oxidase 1/4 inhibitor for primary biliary cholangitis: A randomized, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. liverdiseasenews.com [liverdiseasenews.com]

- 22. Calliditas reveals positive Phase 2b TRANSFORM data in primary biliary cholangitis [synapse.patsnap.com]

- 23. Calliditas announces positive TRANSFORM Phase 2b topline data in primary biliary cholangitis [prnewswire.com]

- 24. Calliditas’ Phase IIb trial of PBC treatment meets primary endpoint [clinicaltrialsarena.com]

- 25. calliditas.se [calliditas.se]

- 26. go.drugbank.com [go.drugbank.com]

- 27. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 28. CCl4-induced liver fibrosis model [bio-protocol.org]

Understanding the In Vitro Pharmacodynamics of Setanaxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setanaxib, also known as GKT137831, is a first-in-class, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) enzymes, specifically targeting the NOX1 and NOX4 isoforms[1][2][3]. These enzymes are key producers of reactive oxygen species (ROS), which, in excess, contribute to oxidative stress, a pathological process implicated in a multitude of diseases, including fibrosis, inflammation, and cancer[2][3]. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, its effects on cellular processes, and comprehensive protocols for key experimental assays.

Core Mechanism of Action: NOX1/4 Inhibition and ROS Modulation

This compound's primary mechanism of action is the dual inhibition of NOX1 and NOX4 enzymes[2][3]. By blocking the activity of these enzymes, this compound effectively reduces the production of ROS, thereby mitigating oxidative stress and its downstream pathological effects[2][3]. However, it is noteworthy that some studies have suggested that this compound's effects on cell proliferation may be independent of NOX4 and, in some contexts, such as in acute myeloid leukemia (AML) cells, it may even lead to an elevation of ROS levels[1][4]. In certain cancer cells, this compound has been shown to promote the accumulation of mitochondrial ROS, leading to apoptosis[4].

Effects on Cellular Processes

Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines[1]. In liver cancer cells under hypoxic conditions, this compound triggers apoptosis by promoting the accumulation of mitochondrial ROS[1]. In doxorubicin-induced cardiotoxicity models, this compound treatment decreased the expression of pro-apoptotic markers such as cleaved PARP (c-PARP), cleaved caspase 3 (CC3), and BAX, while increasing the anti-apoptotic protein Bcl-2[1].

Cell Viability and Proliferation

This compound exhibits antiproliferative activity in several cancer cell lines[1][4]. In acute myeloid leukemia (AML) cell lines, this compound demonstrated inhibitory activity on cell growth[1].

MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In neonatal rat cardiomyocytes treated with doxorubicin, this compound pretreatment inhibited the excessive activation of the MAPK pathway, including the phosphorylation of JNK, ERK, and p38 proteins[1].

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on AML Cell Proliferation

| Cell Line | Description | Effect of this compound | Reference |

| MV4-11 | FLT3-ITD-positive AML | Moderate inhibitory activity | [1] |

| MOLM13 | FLT3-ITD-positive AML | Moderate inhibitory activity | [1] |

| 32D-FLT3-ITD | Murine cells transduced with FLT3-ITD | Moderate inhibitory activity | [1] |

| FLT3-ITD/MLL-AF9-transformed cells | Murine bone marrow stem cells transduced with FLT3-ITD and MLL-AF9 | Complete inhibition | [1] |

| MLL-AF9-transformed cells | Murine bone marrow stem cells transduced with MLL-AF9 | Complete inhibition | [1] |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Doxorubicin-Treated Neonatal Rat Cardiomyocytes (NRCMs)

| Protein | Function | Effect of this compound | Reference |

| Cleaved PARP (c-PARP) | Apoptosis marker | Decreased expression | [1] |

| Cleaved Caspase 3 (CC3) | Apoptosis executioner | Decreased expression | [1] |

| BAX | Pro-apoptotic protein | Decreased expression | [1] |

| Bcl-2 | Anti-apoptotic protein | Increased expression | [1] |

Mandatory Visualizations

This compound's mechanism of action and downstream effects.

General experimental workflow for in vitro this compound studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the treatment medium and add 100 µL of fresh medium to each well.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol provides a general framework for Western blot analysis. Specific antibody concentrations and incubation times should be optimized for each target protein.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

-

Cells of interest

-

This compound

-

Serum-free cell culture medium

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (and a vehicle control) for the desired time period.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS or serum-free medium to each well.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

-

Quantify the relative fluorescence units (RFU) and normalize to the vehicle-treated control.

Conclusion

This compound presents a compelling profile as a modulator of cellular processes through its targeted inhibition of NOX1 and NOX4. Its ability to influence ROS production, induce apoptosis, and affect key signaling pathways like MAPK underscores its therapeutic potential in various disease contexts. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the in vitro pharmacodynamics of this promising compound. Further research focusing on generating comprehensive quantitative datasets across a wider range of cell types will be invaluable in fully elucidating the therapeutic window and potential applications of this compound.

References

- 1. Frontiers | this compound (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]

- 2. Combined Activity of the Redox-Modulating Compound this compound (GKT137831) with Cytotoxic Agents in the Killing of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genesis of Setanaxib (GKT831): A Technical Guide to its Discovery and Early Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Setanaxib (GKT831) has emerged as a pioneering, first-in-class dual inhibitor of NADPH oxidase isoforms NOX1 and NOX4, enzymes critically implicated in the pathogenesis of fibrotic and inflammatory diseases. This technical guide provides an in-depth exploration of the initial discoveries and early-stage development of this compound, from its conceptualization and high-throughput screening origins to its preclinical validation in various disease models. We will delve into the intricate signaling pathways of NOX1 and NOX4, detail the experimental methodologies employed in foundational studies, and present a comprehensive summary of the quantitative data that underscored its therapeutic potential. This document serves as a definitive resource for understanding the scientific underpinnings of this compound's journey from a promising chemical entity to a clinical-stage therapeutic candidate.

Introduction: The Rationale for NOX1/NOX4 Inhibition

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant global health burden with limited therapeutic options. A growing body of evidence has pointed to the central role of reactive oxygen species (ROS) in the initiation and progression of fibrosis. The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are primary sources of cellular ROS. Among the seven identified isoforms, NOX1 and NOX4 have been particularly implicated in fibrotic processes across various organs, including the liver, kidneys, and lungs.[1][2][3]

Genkyotex, a French biotechnology company, spearheaded the development of a therapeutic strategy centered on the targeted inhibition of these key NOX isoforms.[4][5] The initial hypothesis was that a dual inhibitor of NOX1 and NOX4 could effectively attenuate the downstream signaling cascades that drive inflammation and fibrosis.

Discovery of this compound (GKT831): From Screening to Lead Optimization

This compound was discovered in the early 2000s through a rational drug design process that began with a high-throughput screening (HTS) campaign to identify inhibitors of various NOX isoforms.[4][6] This screening of extensive small molecule libraries led to the identification of a promising pyrazolopyridine dione chemical series.[4][7]

The initial lead compound, GKT136901, demonstrated potent dual inhibition of NOX1 and NOX4.[7] Subsequent structural modifications were undertaken to enhance its binding affinity, improve its pharmacokinetic profile, and optimize its drug-like properties.[4] This lead optimization program culminated in the discovery of this compound (GKT831), a more potent and orally bioavailable compound.[4]

The core discovery workflow is outlined below:

Mechanism of Action: Targeting the NOX1 and NOX4 Signaling Pathways

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of NOX1 and NOX4, thereby reducing the production of ROS, primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[8] This reduction in oxidative stress interrupts key downstream signaling pathways involved in fibrosis and inflammation.

The NOX1 Signaling Pathway

NOX1 is a highly regulated enzyme that requires the assembly of a multi-protein complex for its activation.[9] Upon stimulation by various agonists such as angiotensin II and platelet-derived growth factor (PDGF), cytosolic regulatory subunits (NoxO1, NoxA1, and Rac1) translocate to the membrane to associate with the catalytic subunit NOX1 and p22phox.[9][10] The activated NOX1 complex then generates superoxide, which can lead to the activation of downstream signaling cascades, including MAP kinases, and contribute to cellular proliferation and inflammation.[1][11]

The NOX4 Signaling Pathway

In contrast to NOX1, NOX4 is constitutively active and its activity is primarily regulated at the level of gene expression.[9] Transforming growth factor-beta (TGF-β) is a potent inducer of NOX4 expression.[12] The binding of TGF-β to its receptor activates the SMAD signaling pathway, leading to the translocation of SMAD2/3/4 complexes to the nucleus, where they promote the transcription of target genes, including NOX4.[13][14] The resulting increase in NOX4-derived ROS, primarily hydrogen peroxide, plays a crucial role in myofibroblast differentiation and extracellular matrix deposition, key events in fibrosis.[12][15]

References

- 1. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831 a novel NOX4/NOX1 inhibitor in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (this compound) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GenKyoTex's $20.4M Series C Funds NOX Inhibitor Progress + | Bioworld | BioWorld [bioworld.com]

- 6. High-Throughput Screening of NOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Function and design of the Nox1 system in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 14. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 15. Nox4 involvement in TGF-beta and SMAD3-driven induction of the epithelial-to-mesenchymal transition and migration of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Setanaxib's Impact on Cancer-Associated Fibroblasts: A Technical Guide

For Immediate Distribution

This technical guide provides an in-depth analysis of Setanaxib (GKT137831), a first-in-class dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, and its effects on cancer-associated fibroblasts (CAFs). This document is intended for researchers, scientists, and drug development professionals investigating the tumor microenvironment and novel anti-cancer therapies.

Executive Summary

Cancer-Associated Fibroblasts are a critical component of the tumor microenvironment, playing a significant role in tumor progression, metastasis, and resistance to therapy. A key mechanism in their pro-tumorigenic activity is the generation of reactive oxygen species (ROS), largely mediated by the NOX4 enzyme. This compound targets this pathway, leading to a "normalization" of the CAF phenotype, thereby reducing their tumor-promoting functions and enhancing anti-tumor immunity. This guide will detail the underlying signaling pathways, present quantitative data from preclinical and clinical studies, and provide key experimental protocols for the study of this compound's effects on CAFs.

Mechanism of Action: Targeting the TGF-β/NOX4/ROS Axis

This compound's primary mechanism of action in the context of CAFs is the inhibition of NOX1 and NOX4, with NOX4 being a critical downstream effector of Transforming Growth Factor-beta (TGF-β) signaling.[1][2] TGF-β is a potent cytokine in the tumor microenvironment that induces the differentiation of fibroblasts into a myofibroblast-like, activated CAF phenotype.[3][4][5]

This activation cascade proceeds as follows:

-

TGF-β Stimulation : Tumor cells and other stromal cells secrete TGF-β, which binds to its receptor on fibroblasts.[3][5]

-

NOX4 Upregulation : TGF-β signaling, through the canonical Smad pathway, upregulates the expression of NOX4.[6][7]

-

ROS Production : NOX4, as an NADPH oxidase, generates ROS, primarily in the form of hydrogen peroxide (H₂O₂).[1][2]

-

CAF Activation : Elevated intracellular ROS levels act as second messengers, promoting the expression of key CAF markers such as alpha-smooth muscle actin (α-SMA), fibronectin, and collagen, leading to extracellular matrix (ECM) remodeling and increased contractility.[1][2]

This compound intervenes by directly inhibiting NOX4, thus breaking this cycle. By reducing ROS production, this compound prevents the full activation of CAFs, causing them to revert to a more quiescent, "normalized" state.[8] This has profound implications for the tumor microenvironment, including reduced ECM deposition and, critically, the alleviation of immune suppression. Specifically, normalizing CAFs with this compound has been shown to overcome the physical exclusion of CD8+ T-cells, allowing them to infiltrate the tumor and mount an effective anti-tumor response.[8]

References